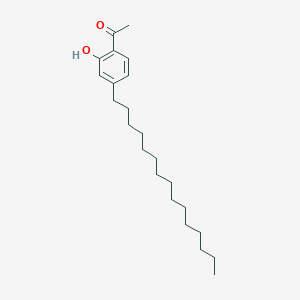
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one is an organic compound that belongs to the class of phenolic ketones. This compound is characterized by the presence of a hydroxy group and a long alkyl chain attached to a phenyl ring, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one typically involves the alkylation of a phenolic compound followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:
Alkylation of Phenol: The phenol is first alkylated using a long-chain alkyl halide (e.g., pentadecyl bromide) in the presence of a base such as potassium carbonate.
Friedel-Crafts Acylation: The alkylated phenol is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
The reaction conditions for these steps typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Análisis De Reacciones Químicas
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxy group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts .
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a long alkyl chain, which affects its solubility and reactivity.
1-(2-Hydroxy-4-methylphenyl)ethanone: The presence of a methyl group instead of a long alkyl chain results in different physical and chemical properties.
1-(2-Hydroxy-4-hydroxymethylphenyl)ethanone: This compound has an additional hydroxy group, which can lead to different hydrogen bonding interactions and reactivity.
These comparisons highlight the uniqueness of this compound, particularly its long alkyl chain, which imparts distinct properties and applications.
Propiedades
Número CAS |
52122-69-7 |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-pentadecylphenyl)ethanone |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18-22(20(2)24)23(25)19-21/h17-19,25H,3-16H2,1-2H3 |
Clave InChI |
XEWCVPFGOUASFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




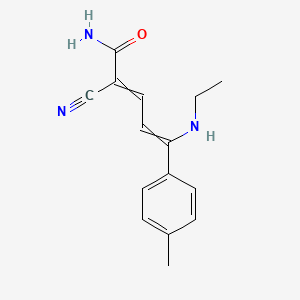
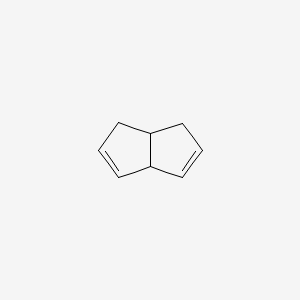
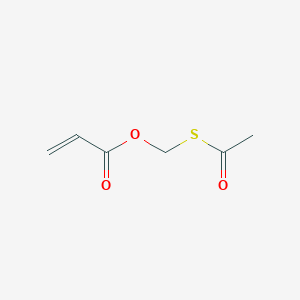

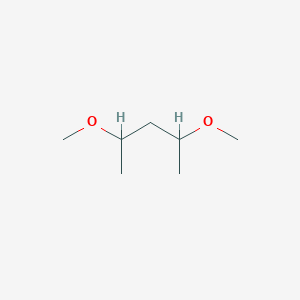

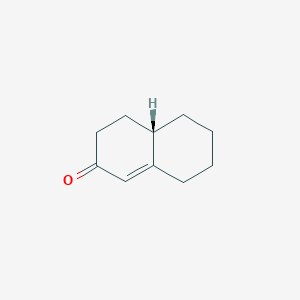
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)




